molecular formula C11H15NO B156043 4-Phenylpiperidin-4-ol CAS No. 40807-61-2

4-Phenylpiperidin-4-ol

Cat. No. B156043
CAS RN: 40807-61-2
M. Wt: 177.24 g/mol
InChI Key: KQKFQBTWXOGINC-UHFFFAOYSA-N
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Description

4-Phenylpiperidin-4-ol is a chemical compound that is part of a broader class of phenylpiperidines. These compounds have been studied for their interactions with central dopamine (DA) receptors and have shown potential as centrally acting DA autoreceptor antagonists. The structural features of these compounds, such as the substituents on the aromatic ring and nitrogen, play a significant role in their pharmacological activity .

Synthesis Analysis

The synthesis of 4-phenylpiperidines and related compounds has been explored through various methods. One approach involves the palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates, which provides a general procedure for the synthesis of 4-arylpiperidines . Another method includes the solid-phase synthesis of oligoribonucleotides using the H-phosphonate approach, where a 4-methoxypiperidin-4-yl group is used for the protection of the 2'-hydroxy functions . Additionally, the synthesis of 4-phenyl-4-anilidopiperidines, which are related to potent opioid analgesics, has been reported, demonstrating the versatility of the 4-phenylpiperidine pharmacophore .

Molecular Structure Analysis

The molecular structure of 4-phenylpiperidines is crucial for their biological activity. Stereochemical studies have been conducted on isomeric 4-phenylpiperidines, revealing the importance of chair conformations and configurations for their pharmacological properties . The molecular structures of certain derivatives, such as 3,4-dihydroxy-4-phenylpiperidin-2-ones, have been studied by x-ray crystallographic analysis, providing insight into the three-dimensional arrangement of atoms within these molecules .

Chemical Reactions Analysis

4-Phenylpiperidines undergo various chemical reactions that are significant for their functionalization and biological activity. For instance, the acylation of 4-phenylpiperidin-4-ols and their reactions with acyl chlorides and thionyl chloride have been described, which lead to different products depending on the stereochemistry of the starting materials . Oxidative reactions have also been explored, such as the ketohydroxylation of 4-phenyl-1,2,5,6-tetrahydropyrines to produce dihydroxy-2-oxopiperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenylpiperidines are influenced by their molecular structure and substituents. These properties are essential for understanding their pharmacokinetics and pharmacodynamics. For example, the presence of a high group dipole moment in the aromatic substituent of (S)-phenylpiperidines contributes to their activity in vivo without inducing strong hypoactivity or catalepsy . The analgesic activities of related alcohols and esters have been assessed, indicating the potential therapeutic applications of these compounds .

Scientific Research Applications

1. Sigma Receptor Ligands

4-Phenylpiperidin-4-ol has been studied for its affinity towards sigma receptors. It shows high affinity for both sigma1 and sigma2 subtypes, with significant selectivity, indicating its potential as a sigma1/sigma2 agonist. This compound may modulate tissue transglutaminase expression in astroglial cell cultures, suggesting a role in neurobiology and possibly in the treatment of neurological disorders (Prezzavento et al., 2007).

2. Antimycobacterial Activity

Research into the synthesis of new analogs of 4-Phenylpiperidin-4-ol has revealed its potential in antimycobacterial activity. This is particularly important in the context of developing new treatments for bacterial infections, specifically targeting mycobacteria (Weis et al., 2003).

3. Synthesis of Piperidine Derivatives

4-Phenylpiperidin-4-ol serves as a precursor in the synthesis of various piperidine derivatives. These compounds are important in medicinal chemistry, potentially leading to the discovery of new drugs (Cochi et al., 2009).

4. Application in Flow Chemistry

The compound has been used in continuous-flow hydrogenation reactions. This application is significant in industrial chemistry, particularly in the synthesis of arylpiperidines from arylpyridines, demonstrating its utility in efficient and selective chemical processes (Barwinski et al., 2017).

5. Potential in Anticancer Research

4-Phenylpiperidin-4-ol and its derivatives have been identified in studies focusing on apoptosis inducers, indicating its potential application in cancer research. This area of study is crucial for developing new anticancer agents and understanding their molecular targets (Cai et al., 2006).

6. Receptor Binding Studies

It has also been used in receptor binding studies, particularly in understanding the role of dopamine receptors. This research is significant in the context of neurological disorders and the development of drugs targeting these receptors (Macchia et al., 2003).

7. Studies in Solid-State Chemistry

Research has been conducted to understand the solid-state conformations of 4-Phenylpiperidine derivatives. Such studies are important for drug design, particularly in understanding the chiroptical properties of drugs (Poupaert & Portoghese, 2010).

8. Nociceptin Receptor Ligands

4-Phenylpiperidin-4-ol derivatives have been identified as ligands for the nociceptin receptor, which is significant for pain management and understanding the mechanisms of pain (Ho et al., 2007).

Future Directions

While specific future directions for “4-Phenylpiperidin-4-ol” were not found in the search results, it’s clear that piperidines and their derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating a strong interest in this field . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-phenylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKFQBTWXOGINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057738
Record name 4-Phenylpiperidin-4-ol
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpiperidin-4-ol

CAS RN

40807-61-2
Record name 4-Hydroxy-4-phenylpiperidine
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Record name 4-Phenylpiperidin-4-ol
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Record name 40807-61-2
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Record name 4-Phenylpiperidin-4-ol
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Record name 4-phenylpiperidin-4-ol
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Record name 4-PHENYLPIPERIDIN-4-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
AF Casy, KMJ McErlane - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
The synthesis of 1,c-2- and 1,t-2-dimethyl-4-phenylpiperidin-r-4-ols and derived esters is reported. Configurations and preferred conformations are assigned on the basis of reactivity of …
Number of citations: 20 pubs.rsc.org
AF Casy, MA Iorio, P Pocha - Journal of the Chemical Society C …, 1967 - pubs.rsc.org
… 3-Methyl-4-phenyl-1-propionylpiperidin-4-ol is formed as a by-product in the reaction between the lithium salt of 1-benzyl-3-methyl-4-phenylpiperidin-4-ol and propionic anhydride; …
Number of citations: 5 pubs.rsc.org
Z Vejdělek, J Metyš, J Holubek, E Svátek… - Collection of …, 1984 - cccc.uochb.cas.cz
… 2-Bromoethyl ethers IXab, obtained from the benzhydrols Xab and 2-bromoethanol by treatment with sulfuric acid, were subjected to substitution reactions with 4-phenylpiperidin-4-ol, 4-…
Number of citations: 5 cccc.uochb.cas.cz
M Protiva, Z Kopicová, J Grimová - Collection of Czechoslovak …, 1982 - cccc.uochb.cas.cz
… A reaction of l-cinnamylpiperazine (Ill) with chI oro acetyl chloride gave the chloroacetyl derivative IV which was subjected to substitution reactions with aniline, 4-phenylpiperidin-4-ol (…
Number of citations: 3 cccc.uochb.cas.cz
D Sun, MS Scherman, V Jones, JG Hurdle… - Bioorganic & medicinal …, 2009 - Elsevier
Direct anti-tuberculosis screening of commercially available compound libraries identified a novel piperidinol with interesting anti-tuberculosis activity and drug like characteristics. To …
Number of citations: 25 www.sciencedirect.com
许星杰, 徐未, 陈洪, 邵斌豪 - 结构化学, 2015 - cqvip.com
: The title compound l-(3-((benzo [d][l, 3] dioxol-5-yloxy) methyl) phenethyl)-4-phenylpiperidin-4-ol (4, C_ (27) H_ (29) NO_4, M_r= 431.51) was synthesized by a four-step reaction and …
Number of citations: 2 www.cqvip.com
Z Vejdělek, M Protiva - Collection of Czechoslovak chemical …, 1987 - cccc.uochb.cas.cz
… )butan-1-one (IX), obtained by Friedel-Crafts reaction of cyclopentylbenzene with 4-chlorobutanoyl chloride, was subjected to substitution reactions with 4-phenylpiperidin-4-ol and a …
Number of citations: 1 cccc.uochb.cas.cz
G Dutkiewicz, BP Siddaraju, HS Yathirajan… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C11H14ClNO, the piperidine ring adopts a chair conformation: the hydroxyl substituent and the N-bound H atom occupy the axial positions, while the benzene …
Number of citations: 4 scripts.iucr.org
AF Casy, FO Ogungbamila, C Rostron - Journal of the Chemical …, 1982 - pubs.rsc.org
The configurations and preferred solute conformations of three diastereoisomeric forms of 1,2,3-trimethyl-4-phenylpiperidin-4-ol, isolated from the product of reaction between 1,2,3-…
Number of citations: 9 pubs.rsc.org
K Šindelář, J Metyš, M Protiva - Collection of Czechoslovak …, 1985 - cccc.uochb.cas.cz
… and further of 10-(2-bromoethyl)- and 10-(3-bromopropyl)-10,11-dihydrodibenzo[b,f]thiepin-10-carbonitrile with ethyl 4-phenylpiperidine-4-carboxylate, 4-phenylpiperidin-4-ol, 4-(2-tolyl)…
Number of citations: 1 cccc.uochb.cas.cz

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